Imidazo[1,5-a] vs. Imidazo[1,2-a] Core for p38 Inhibition
The target compound's imidazo[1,5-a]pyrimidine core is essential for accessing potent p38 MAP kinase inhibition. In a foundational SAR study, a closely related 2-substituted imidazo[1,5-a]pyrimidine series achieved p38α IC50 values in the low nanomolar range, whereas the structurally isomeric imidazo[1,2-a]pyrimidine scaffold, when prepared with equivalent substituents, often shows a significant reduction in potency, typically exceeding a 100-fold loss in activity, rendering it a distinct and inferior choice for this target [1][2].
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar IC50 is characteristic of optimized 2-substituted imidazo[1,5-a]pyrimidines (exact values for the specific compound are not publicly disclosed from this series, but class potency is established). |
| Comparator Or Baseline | Isomeric imidazo[1,2-a]pyrimidines with comparable substituents exhibit IC50 values often exceeding 1 µM for p38α inhibition. |
| Quantified Difference | >100-fold potency difference in favor of the imidazo[1,5-a]pyrimidine scaffold class. |
| Conditions | Enzymatic inhibition assay using recombinant human p38α. |
Why This Matters
Procurement of the incorrect isomeric core (imidazo[1,2-a] vs. imidazo[1,5-a]) can result in a near-complete loss of on-target kinase activity, making it a critical specification for biological research.
- [1] Rupert KC, Henry JR, Dodd JH, et al. Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorg Med Chem Lett. 2003;13(3):347-50. View Source
- [2] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. scite.ai. View Source
